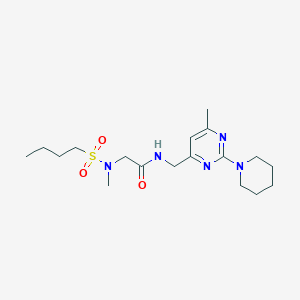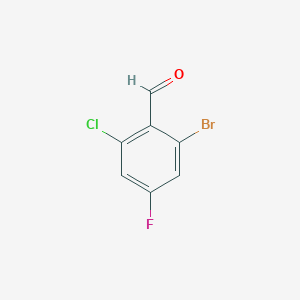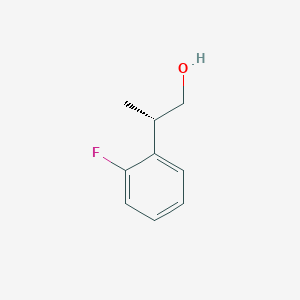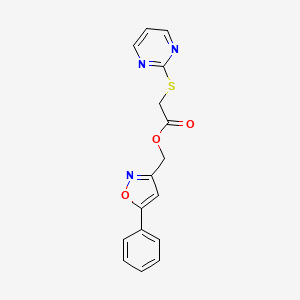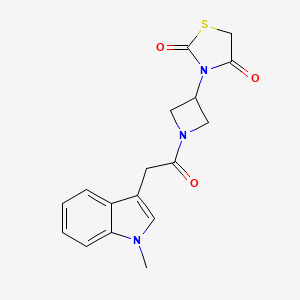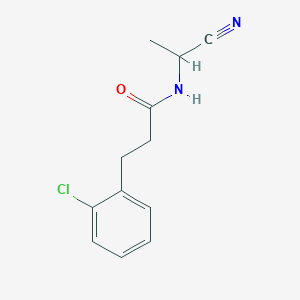
3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide, also known as CCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 251.76 g/mol.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has been found to have potential applications in various fields of scientific research. One of the most significant applications of 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide is in the development of new drugs. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has been found to exhibit promising anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and multiple sclerosis.
3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has also been found to have potential applications in cancer research. Studies have shown that 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs.
Mécanisme D'action
The exact mechanism of action of 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide is not yet fully understood. However, it is believed that 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has also been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.
In cancer research, 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide is believed to induce apoptosis in cancer cells by activating the caspase pathway. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has also been found to inhibit the activity of NF-kappaB, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has been found to have significant biochemical and physiological effects. In animal studies, 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has been found to reduce inflammation and pain in a dose-dependent manner. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has also been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide for lab experiments is its high purity and yield. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide can be synthesized under mild conditions and yields a product with high purity, making it suitable for various lab experiments.
One of the limitations of 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide for lab experiments is its potential toxicity. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide. One of the most significant directions is the development of new drugs based on 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has been found to exhibit promising anti-inflammatory and anticancer properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Another future direction for the research of 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide is the investigation of its mechanism of action. Although the mechanism of action of 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide is not yet fully understood, further research may help to elucidate its mode of action and facilitate the development of new drugs based on 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide can be synthesized under mild conditions and yields a product with high purity, making it suitable for various lab experiments. 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide has been found to exhibit promising anti-inflammatory and anticancer properties, making it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide and to explore its potential applications in various fields of scientific research.
Méthodes De Synthèse
3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide can be synthesized through the reaction of 2-chlorobenzonitrile with 3-bromo-N-cyanoethylpropanamide in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields 3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide with high purity and yield.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-9(8-14)15-12(16)7-6-10-4-2-3-5-11(10)13/h2-5,9H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZPYXMURHYDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(1-cyanoethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2467024.png)
![8-(2,5-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2467025.png)

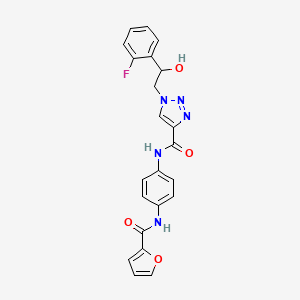
![N-benzyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2467028.png)
![N-(4-chlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2467029.png)
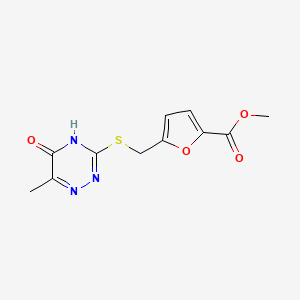
![(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide](/img/structure/B2467035.png)
